1-(Ethylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxamide

Lipophilicity Drug-likeness Permeability prediction

1-(Ethylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide (CAS 1501628-40-5) is a synthetic cyclopentane-1-carboxamide derivative bearing a pyrazol-1-yl substituent at the 3-position and an ethylamino group at the 1-position. With a molecular formula of C₁₁H₁₈N₄O and a molecular weight of 222.29 g/mol, this compound belongs to a broader class of pyrazole-carboxamide building blocks that have been widely employed in medicinal chemistry for the construction of kinase inhibitor libraries and targeted protein degrader conjugates.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
Cat. No. B13620800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxamide
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCCNC1(CCC(C1)N2C=CC=N2)C(=O)N
InChIInChI=1S/C11H18N4O/c1-2-13-11(10(12)16)5-4-9(8-11)15-7-3-6-14-15/h3,6-7,9,13H,2,4-5,8H2,1H3,(H2,12,16)
InChIKeyAVTOSWQUASJRKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Ethylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide Sourcing: What Makes This Cyclopentane Carboxamide Scaffold a Non-Interchangeable Starting Material


1-(Ethylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide (CAS 1501628-40-5) is a synthetic cyclopentane-1-carboxamide derivative bearing a pyrazol-1-yl substituent at the 3-position and an ethylamino group at the 1-position [1]. With a molecular formula of C₁₁H₁₈N₄O and a molecular weight of 222.29 g/mol, this compound belongs to a broader class of pyrazole-carboxamide building blocks that have been widely employed in medicinal chemistry for the construction of kinase inhibitor libraries and targeted protein degrader conjugates [2]. Unlike generic cyclopentane carboxamides, the combination of the ethylamino substituent and the N-linked pyrazole creates a distinct hydrogen-bonding architecture and a specific lipophilicity window that cannot be replicated by its amino (CAS 1517775-83-5) or methylamino (CAS 1507751-08-7) congeners [1]. Procurement-grade material is typically supplied at ≥97% purity with storage at 2–8°C under dry conditions, and the compound is exclusively intended for research and further manufacturing use .

Why 1-(Ethylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide Cannot Be Replaced by Closely Related Pyrazole-Cyclopentane Analogs in Structure-Based Design


Procurement decisions for cyclopentane-pyrazole carboxamide building blocks are often reduced to a single variable—the substituent on the 1-amino position. However, gradation from the unsubstituted amino (CAS 1517775-83-5) through methylamino (CAS 1507751-08-7) to ethylamino (target compound) produces stepwise, non-linear alterations in three critical molecular descriptors: computed lipophilicity (XLogP3), topological polar surface area (TPSA), and rotatable bond count [1]. The ethylamino congener occupies a distinct physicochemical niche—lower TPSA than the amino analog (72.9 vs. 86.9 Ų) and higher lipophilicity (−0.2 vs. −1.1)—which translates to measurably different predicted membrane permeation and solubility profiles [2]. Moreover, substitution of the compound with regioisomeric pyrazole-3-carboxamides (e.g., CAS 895930-41-3) introduces a >1.5 log unit shift in XLogP3 (−0.2 vs. +1.3), fundamentally altering partitioning behavior [1]. These quantitative divergences mean that in silico models, synthetic route yields, and biological assay outcomes obtained with one analog cannot be ported to another, making generic substitution scientifically invalid without re-optimization [3].

Quantitative Differentiation Evidence for 1-(Ethylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide Against Its Closest Structural Analogs


Computed Lipophilicity (XLogP3) Advantage Over Unsubstituted Amino and Methylamino Analogs

The ethylamino substituent on the target compound raises its computed XLogP3 to −0.2, compared with −1.1 for the unsubstituted amino analog (CAS 1517775-83-5) and −0.6 for the methylamino analog (CAS 1507751-08-7) [1]. This 0.9 log unit increase over the amino congener and 0.4 log unit increase over the methylamino congener places the compound closer to the optimal lipophilicity range (XLogP3 0–3) commonly associated with balanced aqueous solubility and passive membrane permeability in small-molecule drug candidates [2].

Lipophilicity Drug-likeness Permeability prediction

Reduced Topological Polar Surface Area (TPSA) Relative to the Unsubstituted Amino Analog

The target compound exhibits a TPSA of 72.9 Ų, versus 86.9 Ų for the unsubstituted amino analog (CAS 1517775-83-5) and identical 72.9 Ų for the methylamino analog [1]. The 14.0 Ų reduction relative to the amino congener is attributable to the replacement of one primary amine hydrogen-bond donor contact with an ethyl group, and it brings the TPSA below the commonly cited 76 Ų threshold associated with favorable blood-brain barrier penetration probability in CNS drug design [2].

TPSA Bioavailability Blood-brain barrier penetration

Increased Conformational Flexibility Measured by Rotatable Bond Count

The target compound contains 4 rotatable bonds, compared to 2 for the unsubstituted amino analog (CAS 1517775-83-5) and 3 for the methylamino analog (CAS 1507751-08-7) [1]. The regioisomeric comparator (CAS 895930-41-3) contains 3 rotatable bonds. The additional rotatable bond arises from the ethyl group on the 1-amino position, providing an extra degree of conformational freedom that can be exploited for induced-fit binding to shallow or flexible protein pockets without a substantial entropy penalty [2].

Molecular flexibility Entropic binding Ligand efficiency

Regioisomeric Differentiation from Pyrazole-3-Carboxamide Isomers

The target compound, in which the cyclopentane ring bears both the carboxamide and the N-linked pyrazole, is a regioisomer of 4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide (CAS 895930-41-3), where the pyrazole functions as the core heterocycle [1]. Despite their identical molecular formula (C₁₁H₁₈N₄O) and molecular weight (222.29 g/mol), the two regioisomers differ by 1.5 log units in XLogP3 (−0.2 vs. +1.3) [1]. This arises because the target compound's cyclopentane scaffold positions the polar carboxamide directly on the cycloalkyl ring, while the comparator embeds it on the pyrazole, resulting in different hydrogen-bond donor/acceptor geometries relevant to kinase hinge-region recognition [2].

Regioisomerism Scaffold topology Kinase hinge binding

Halogen-Free Scaffold Advantage for Downstream Diversification in Kinase Probe Synthesis

Unlike the 4-bromo-substituted analog 3-(4-bromo-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxamide (CAS 1537033-36-5), which has been profiled against glutaminyl cyclase (Ki = 23 nM) [1], the target compound lacks a halogen on the pyrazole ring. This absence eliminates the risk of premature Suzuki, Buchwald-Hartwig, or Ullmann coupling at an undesired position during multi-step library synthesis, giving medicinal chemists full control over the diversification sequence [2]. Furthermore, the ethylamino group provides a secondary amine handle for selective carbamate, urea, or sulfonamide formation without competitive reactivity at the pyrazole N1 position [3]. The pyrazole-carboxamide scaffold class, to which this compound belongs, has proven utility in the development of CDK2-selective inhibitors including PF-07104091 (tegtociclib), supporting the relevance of halogen-free, unadorned variants as versatile starting points for kinase-focused library enumeration [3].

Synthetic tractability Kinase inhibitor Cross-coupling compatibility

Where 1-(Ethylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide Delivers Measurable Selection Advantages: Research and Industrial Scenarios


Kinase-Focused Fragment Library Construction Requiring a Hydrophilic, Hinge-Binder-Competent Scaffold

When building a fragment library targeting the ATP-binding pocket of kinases, the target compound's XLogP3 of −0.2 and TPSA of 72.9 Ų place it in the optimal physicochemical range for fragment-based screening (Rule-of-Three compliant: MW <300, XLogP3 ≤3, HBD ≤3, HBA ≤3) [1]. Unlike the more lipophilic regioisomer (XLogP3 +1.3), this compound maintains aqueous solubility compatible with biochemical assay conditions while its pyrazole nitrogen can engage the kinase hinge region. Procurement of this specific ethylamino variant ensures consistent fragment library properties without the need for post-hoc lipophilicity adjustment [2].

Diversity-Oriented Synthesis of CDK2-Targeted Degraders Using a Halogen-Free Cyclopentane Core

In PROTAC and molecular glue degrader campaigns, the absence of halogen substituents on the pyrazole ring of the target compound eliminates the risk of undesired metal-catalyzed cross-reactivity during linker attachment and ternary complex assembly steps [1]. The ethylamino group provides a secondary amine that can be orthogonally functionalized with E3 ligase-recruiting moieties, while the carboxamide at C1 serves as a tunable exit vector for solvent-exposed regions. The clinical-stage CDK2 inhibitor PF-07104091 (tegtociclib, Ki CDK2 = 1.16 nM) was constructed from an analogous cyclopentyl-pyrazole carbamate scaffold, validating the chemotype's translational relevance [2].

CNS-Penetrant Probe Synthesis Where Reduced TPSA Is a Prerequisite

The target compound's TPSA of 72.9 Ų falls below the 76 Ų threshold empirically correlated with CNS penetration, making it a suitable starting scaffold for neuroscience programs targeting brain kinases or neurotransmitter receptors [1]. Compared to the unsubstituted amino analog (TPSA 86.9 Ų), the ethylamino derivative is predicted to exhibit superior passive diffusion across the blood-brain barrier, an advantage that can be decisive when selecting a scaffold for lead optimization in CNS indications [2].

Parallel Library Synthesis Requiring Orthogonal N-Functionalization Handles

The presence of three chemically distinct nitrogen environments—the ethylamino secondary amine, the pyrazole N2, and the carboxamide NH₂—provides orthogonal reactivity for sequential functionalization in automated parallel synthesis platforms [1]. The ethylamino group can be selectively acylated or sulfonylated under mild conditions without protecting the carboxamide, enabling rapid generation of 100+ member libraries for high-throughput screening. This reactivity profile contrasts with the amino analog, where the primary amine's higher nucleophilicity can lead to competing di-substitution products and reduced library purity [2].

Quote Request

Request a Quote for 1-(Ethylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.